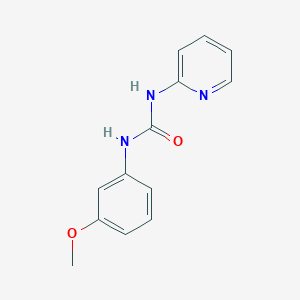

1-(3-Methoxyphenyl)-3-pyridin-2-ylurea

Description

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-pyridin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-11-6-4-5-10(9-11)15-13(17)16-12-7-2-3-8-14-12/h2-9H,1H3,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARWQRFLVPCMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-3-pyridin-2-ylurea typically involves the reaction of 3-methoxyaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)-3-pyridin-2-ylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 1-(3-Hydroxyphenyl)-3-pyridin-2-ylurea.

Reduction: Formation of 1-(3-Aminophenyl)-3-pyridin-2-ylurea.

Substitution: Formation of halogenated derivatives such as 1-(3-Bromophenyl)-3-pyridin-2-ylurea.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-pyridin-2-ylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Key Findings :

- Substituent Position Effects : The position of the methoxy group (meta vs. para) significantly impacts biological activity. For instance, compound 5g ( ) with a 4-methoxyphenyl group showed moderate antiproliferative effects, suggesting that the meta position in the target compound may alter receptor binding or metabolic stability .

- Sulfur vs.

Thioamide and Coordination Compounds

describes copper coordination complexes with ligands containing 3-methoxyphenyl and pyridin-2-yl groups, such as CMJ-33.

| Compound | Core Structure | Biological Relevance |

|---|---|---|

| CMJ-33 | Copper-thiosemicarbazone | Potential antimicrobial/anticancer agent |

| Target Urea | Urea | Unconfirmed bioactivity |

The presence of pyridin-2-yl in CMJ-33 suggests its utility in stabilizing metal complexes, a property that could be explored for the target urea derivative in drug delivery systems .

Structural Analogs with Modified Cores

details 1-(3-methoxyphenyl)-3-[(pyridin-2-yl)sulfanyl]pyrrolidine-2,5-dione, which replaces the urea moiety with a pyrrolidinedione ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)-3-pyridin-2-ylurea, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization requires a combination of Design of Experiments (DoE) and computational modeling. For example, factorial design (e.g., varying temperature, solvent, catalyst) can identify critical parameters . ICReDD’s approach integrates quantum chemical calculations to predict reaction pathways, reducing trial-and-error experimentation . Post-synthesis, HPLC or NMR validates purity, while X-ray crystallography confirms structural fidelity .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to detect impurities.

- Structural Confirmation : X-ray crystallography or 2D NMR (e.g., - HSQC) resolves stereochemistry and bonding .

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition thresholds.

Q. How can researchers validate the biological activity of this compound in preliminary assays?

- Methodological Answer : Use target-specific assays (e.g., enzyme inhibition kinetics for kinases) with positive/negative controls. For example:

- In vitro : Dose-response curves (IC) in cell-free systems.

- Selectivity : Screen against related enzymes (e.g., kinase panels) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate binding to target proteins (e.g., kinases). Validate with mutagenesis data .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability and conformational changes .

- QSAR Modeling : Train models on analogs (e.g., substituent effects from ’s comparative table) to predict activity cliffs .

Q. How do structural modifications (e.g., substituent position, functional groups) in related urea derivatives influence the compound’s target binding affinity?

- Methodological Answer :

- SAR Analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) using free-energy perturbation (FEP) calculations .

- Crystallography : Co-crystallize derivatives with targets (e.g., kinases) to map binding pocket interactions .

- Meta-Analysis : Cross-reference activity data from public databases (ChEMBL, PubChem) to identify substituent trends .

Q. How should researchers address conflicting data regarding the solubility or stability of this compound across different studies?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., DMSO concentration) and temperature using DoE .

- Advanced Analytics : Use dynamic light scattering (DLS) for aggregation studies and Karl Fischer titration for water content validation .

- Data Triangulation : Compare results across orthogonal methods (e.g., NMR solubility vs. UV-Vis quantification) .

Q. What advanced reactor designs or separation technologies improve the scalability of synthesizing this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic urea-forming reactions .

- Membrane Separation : Nanofiltration membranes (e.g., polyamide) isolate intermediates with >90% yield .

- Process Simulation : Aspen Plus models optimize solvent recovery and reduce waste .

Q. What methodological frameworks are recommended for assessing the compound’s toxicity profile in preclinical studies?

- Methodological Answer :

- In silico Tox Prediction : Use Derek Nexus or ProTox-II to flag hepatotoxicity or mutagenicity risks .

- In vitro Assays : Conduct Ames tests for mutagenicity and hERG binding assays for cardiotoxicity .

- In vivo Models : Dose rodents (OECD 423 guidelines) with LC-MS/MS pharmacokinetic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.